molecular formula C18H18N2O2 B3008951 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide CAS No. 921914-69-4

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Cat. No. B3008951
CAS RN: 921914-69-4
M. Wt: 294.354
InChI Key: FXYSPNSFZRGNJN-UHFFFAOYSA-N
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Description

The compound "N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide" is a derivative of tetrahydroquinoline, which is a structural motif found in various pharmacologically active compounds. The tetrahydroquinoline core is known for its presence in compounds with diverse biological activities, including antiproliferative properties as seen in certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives often involves multi-step reactions, including methods such as the Sonogashira cross-coupling, as demonstrated in the synthesis of a related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . Another method includes the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be comprehensively studied using techniques such as FT-IR, FT-Raman, and DFT calculations. These methods allow for the comparison of theoretical and experimental vibrational wavenumbers, as well as the investigation of molecular electrostatic potential and frontier molecular orbitals . Such analyses provide insights into the charge distribution and potential sites for intermolecular interactions.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can participate in various chemical reactions, including those that lead to the formation of compounds with potential anti-cancer activity. For instance, the synthesis of methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate, which showed cytotoxic activity against PC-3 cell line, involves the reaction of amino acid esters with carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives can be influenced by the introduction of various substituents. For example, the introduction of a gem-dimethyl group on the morpholin-2-one core of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives led to improved plasmatic stability while maintaining antifungal activity . The study of these properties is crucial for the development of compounds with desired biological activities and acceptable pharmacokinetic profiles.

Scientific Research Applications

Synthesis and Chemistry

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide and its analogs have been the subject of extensive research due to their interesting chemical properties and potential applications in various fields. One study focused on the synthesis of heteroaromatic analogs of benzomorphan, involving the derivation of 6-acetamido-5, 6, 7, 8-tetrahydroquinoline N-oxide to the 8-oxo derivative via a series of chemical reactions (Adachi et al., 1976). Another study highlighted the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and explored their analgesic and anti-inflammatory activities (Alagarsamy et al., 2015).

Pharmacology and Medical Applications

Various derivatives of this compound have been studied for their pharmacological properties. For instance, substituted tetrahydroisoquinolines were investigated as selective antagonists for the orexin 1 receptor, with implications for drug addiction therapy (Perrey et al., 2013). Additionally, research on 6-bromo-oxo quinazoline derivatives revealed their anti-bacterial, anti-inflammatory, and analgesic activities, demonstrating the compound's diverse pharmacological potential (Rajveer et al., 2010).

Anticancer Research

The compound and its derivatives have shown promise in anticancer research. One study synthesized N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, evaluating their antiproliferative activities against various human cancer cell lines (Chen et al., 2013).

Molecular and Computational Studies

Molecular and computational studies have also been conducted on similar compounds. For instance, DFT and experimental investigations on vibrational spectroscopy and molecular docking studies of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provided insights into its molecular structure and potential biological activities (El-Azab et al., 2016).

properties

IUPAC Name

2-(3-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-3-2-4-13(9-12)10-18(22)19-15-6-7-16-14(11-15)5-8-17(21)20-16/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYSPNSFZRGNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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